- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

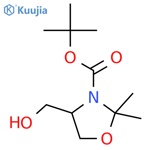

Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

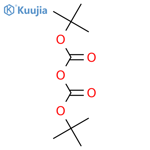

95715-87-0 structure

Nome del prodotto:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE

- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester

- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde

- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

- UPK623LV60

- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-Garner Aldehyde

- (R)-Garner's aldehyde

- Garner aldehyde

- Garner's aldehyde R-form

- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)

- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester

- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde

- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- ent-Garner's aldehyde

- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

-

- MDL: MFCD00674064

- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1

- Chiave InChI: PNJXYVJNOCLJLJ-QMMMGPOBSA-N

- Sorrisi: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 229.13100

- Massa monoisotopica: 229.131

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 293

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 1

- Conta Tautomer: 2

- Superficie polare topologica: 55.8

Proprietà sperimentali

- Colore/forma: Colorless to Yellow Liquid

- Densità: 1.06 g/mL at 25 °C(lit.)

- Punto di ebollizione: 67 °C/0.3 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 215,6 ° f< br / >Celsius: 102 ° C< br / >

- Indice di rifrazione: n20/D 1.445(lit.)

- PSA: 55.84000

- LogP: 1.49520

- Solubilità: Non disponibile

- Sensibilità: Air Sensitive

- Rotazione specifica: D27 +103° (c = 1.0 in CHCl3)

- Attività ottica: [α]23/D +90°, c = 1 in chloroform

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 37/39-26-36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Inert atmosphere,2-8°C

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-177025-0.05g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| Ambeed | A193576-1g |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 1g |

$25.0 | 2025-02-20 | |

| AstaTech | 65394-1/G |

(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |

95715-87-0 | 95% | 1g |

$60 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 100mg |

¥53.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1294694-5g |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |

95715-87-0 | 95% | 5g |

$275 | 2024-07-28 | |

| abcr | AB169269- |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |

95715-87-0 | 95% | €162.10 | 2022-12-28 | ||

| Apollo Scientific | OR313059-5g |

(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |

95715-87-0 | 97% | 5g |

£60.00 | 2025-02-20 | |

| Enamine | EN300-177025-1.0g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 1g |

$60.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 25g |

¥2812.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 5g |

¥1426.0 | 2021-09-04 |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane

Riferimento

- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

Riferimento

- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Riferimento

- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709

Metodo di produzione 5

Condizioni di reazione

Riferimento

- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

Riferimento

- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Riferimento

- Methods and intermediates for synthesizing SK1-I, United States, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C

Riferimento

- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane

Riferimento

- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Riferimento

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

Riferimento

- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

Riferimento

- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

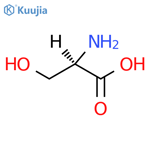

- D-Serine

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- Di-tert-butyl dicarbonate

- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine

- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- 2,2-Dimethoxypropane

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Letteratura correlata

-

V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328

-

2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975

-

Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297

-

Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454

-

5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136

95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) Prodotti correlati

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):265.0/874.0